1-(Piperidin-4-yl)-1H-indole
Overview
Description
1-(Piperidin-4-yl)-1H-indole is a heterocyclic compound that features both an indole and a piperidine ring The indole ring is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring The piperidine ring is a six-membered ring containing one nitrogen atom
Mechanism of Action
Target of Action
The primary target of 1-(Piperidin-4-yl)-1H-indole is the protein serine/threonine-protein kinase B-raf . This protein plays a crucial role in regulating cell growth by transmitting signals from the cell membrane to the nucleus.
Mode of Action
It is known that the compound interacts with its target, the serine/threonine-protein kinase b-raf, leading to changes in the cell .
Biochemical Pathways
The compound affects the hypoxia-inducible factor 1 (HIF-1) pathways . HIF-1 is a transcription factor that targets a series of adaptation genes under hypoxic conditions. The compound induces the expression of HIF-1α protein and downstream target gene p21 .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
The compound shows significant inhibitory bioactivity in HepG2 cells . It induces the expression of HIF-1α protein and downstream target gene p21, and upregulates the expression of cleaved caspase-3 to promote tumor cells apoptosis .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the hypoxic environment around tumor tissue can affect the compound’s action, efficacy, and stability . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Piperidin-4-yl)-1H-indole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-piperidone with indole in the presence of a suitable catalyst can yield this compound. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or methanol, with a catalyst like p-toluenesulfonic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like crystallization and chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions: 1-(Piperidin-4-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into reduced derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, where reagents like halogens or nitro groups can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products:
Oxidation: Oxidized derivatives such as indole-2-carboxylic acid.
Reduction: Reduced derivatives like 1-(Piperidin-4-yl)-1H-indoline.
Substitution: Halogenated indoles or nitroindoles.
Scientific Research Applications
1-(Piperidin-4-yl)-1H-indole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving neurotransmitters and receptors.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Comparison with Similar Compounds
1-(Piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one: This compound also features a piperidine ring and has been studied for its antimicrobial properties.
1-(4-Fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol: Known for its antimalarial activity.
Uniqueness: 1-(Piperidin-4-yl)-1H-indole is unique due to its dual ring structure, combining the properties of both indole and piperidine rings. This combination allows for versatile chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-piperidin-4-ylindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-2-4-13-11(3-1)7-10-15(13)12-5-8-14-9-6-12/h1-4,7,10,12,14H,5-6,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEDXUKWSYJDPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40555741 | |
Record name | 1-(Piperidin-4-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40555741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118511-81-2 | |
Record name | 1-(Piperidin-4-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40555741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the synthesis method described in the paper for 1-{1-[2-(7-methoxy-2,2-dimethyl-4-oxochroman-8-yl)ethyl]piperidin-4-yl}-N-methyl-1H-indole-6-carboxamide?
A1: The paper describes a synthesis method for 1-{1-[2-(7-methoxy-2,2-dimethyl-4-oxochroman-8-yl)ethyl]piperidin-4-yl}-N-methyl-1H-indole-6-carboxamide that is claimed to be advantageous from a commercial standpoint []. This implies that the described method is potentially more efficient, cost-effective, and/or scalable compared to other existing methods. This is crucial for potential applications requiring large-scale production of this specific 1-(Piperidin-4-yl)-1H-indole derivative.
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